
alpha-L-Sorbopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-L-Sorbopyranose: is a monosaccharide, specifically a type of sugar, that exists in the pyranose form. . This compound is a naturally occurring sugar and is part of the L-series of sugars, which are less common than their D-series counterparts .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Alpha-L-Sorbopyranose can be synthesized through the dehydrogenation of D-sorbitol. This process involves the controlled removal of hydrogen atoms from D-sorbitol, resulting in the formation of L-sorbose . Another method involves the treatment of DL-sorbose with anhydrous hydrogen fluoride, which yields this compound .
Industrial Production Methods: In industrial settings, this compound is produced through microbial fermentation. Specific strains of bacteria or yeast are used to convert glucose or other sugars into L-sorbose. This method is preferred due to its efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions: Alpha-L-Sorbopyranose undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed:
Oxidation: Sorbose acid.
Reduction: Sorbitol.
Substitution: Halogenated sorbose derivatives.
Aplicaciones Científicas De Investigación
Alpha-L-Sorbopyranose has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: It serves as a model compound for studying carbohydrate metabolism in plants and microorganisms.
Medicine: It is investigated for its potential use in the development of new drugs and therapeutic agents.
Industry: It is used in the production of vitamin C (ascorbic acid) and other fine chemicals
Mecanismo De Acción
The mechanism of action of alpha-L-sorbopyranose involves its conversion into other metabolites through enzymatic reactions. In biological systems, it is metabolized by specific enzymes that catalyze its conversion into intermediates of the glycolytic pathway. These intermediates are then further processed to produce energy and other essential biomolecules .
Comparación Con Compuestos Similares
Alpha-D-Sorbopyranose: An enantiomer of alpha-L-sorbopyranose.
D-Fructose: A similar sugar that can also form pyranose rings.
D-Sorbitol: A sugar alcohol that can be oxidized to form L-sorbose
Uniqueness: this compound is unique due to its specific stereochemistry, which distinguishes it from its D-enantiomer and other similar compounds. This unique structure imparts specific chemical and biological properties that make it valuable in various applications .
Propiedades
Número CAS |
470-15-5 |
|---|---|
Fórmula molecular |
C6H12O6 |
Peso molecular |
180.16 g/mol |
Nombre IUPAC |
(2R,3S,4R,5S)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4+,5-,6+/m0/s1 |
Clave InChI |
LKDRXBCSQODPBY-BGPJRJDNSA-N |
SMILES isomérico |
C1[C@@H]([C@H]([C@@H]([C@](O1)(CO)O)O)O)O |
SMILES canónico |
C1C(C(C(C(O1)(CO)O)O)O)O |
melting_point |
165 °C |
Descripción física |
Solid |
Solubilidad |
360.0 mg/mL at 17 °C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


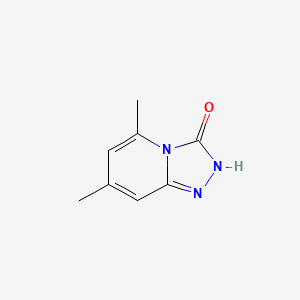
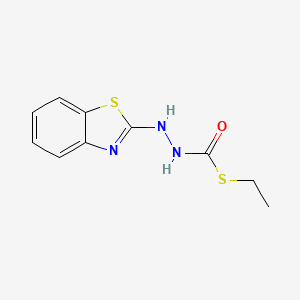
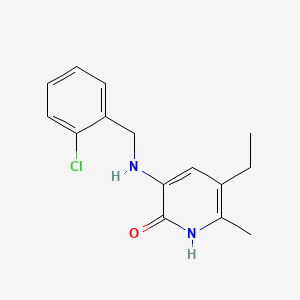

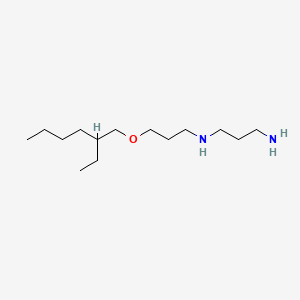
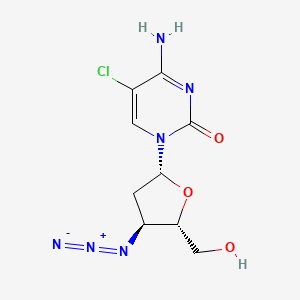


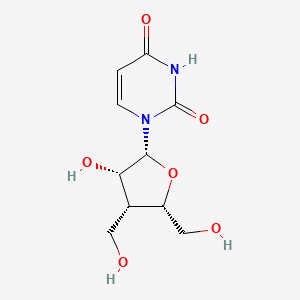
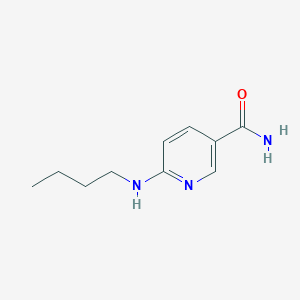

![4-[1-hydroxy-2-[6-[[2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)ethyl]amino]hexylamino]ethyl]-2-methoxyphenol](/img/structure/B12801871.png)
![6-Hydroxy[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B12801878.png)
![9-chloro-3-methylsulfanyl-4,7-dithia-5,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5,9,11-pentaene](/img/structure/B12801898.png)
